"2-Amino-6-ethoxy-3-methylquinoline hydrochloride" synthesis pathway
"2-Amino-6-ethoxy-3-methylquinoline hydrochloride" synthesis pathway
In-Depth Technical Guide: Synthesis Pathway of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride
Executive Summary
The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8) is a highly functionalized quinoline scaffold of significant interest in medicinal chemistry and advanced materials science[1]. Synthesizing this specific substitution pattern (2-amino, 3-methyl, 6-ethoxy) presents unique regiochemical challenges. Traditional approaches like the Skraup or Friedländer syntheses either lack the necessary regiocontrol or require highly unstable 2-aminobenzaldehyde precursors.
As a Senior Application Scientist, I have designed a highly robust, scalable, and self-validating three-step synthetic pathway. This route leverages the regioselective Meth-Cohn quinoline synthesis to construct the core, followed by a state-of-the-art Buchwald-Hartwig palladium-catalyzed amination to install the 2-amino group under mild conditions[2][3].
Retrosynthetic Analysis & Strategic Workflow
The synthetic logic is driven by the need for absolute regiocontrol and the use of stable, commercially available starting materials.
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Core Construction : The quinoline core is assembled via a Vilsmeier-Haack-type cyclization (Meth-Cohn synthesis) of a propionanilide derivative. This dictates the precise placement of the 3-methyl and 6-ethoxy groups[4].
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Late-Stage Amination : Direct ammonolysis of 2-chloroquinolines requires harsh, yield-destroying conditions. We bypass this by utilizing a Pd-catalyzed cross-coupling with lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate, which allows for a seamless, one-pot deprotection and hydrochloride salt formation[3][5].
Forward synthetic workflow for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: N-Acylation of p-Phenetidine
Causality & Logic: The ethoxy group of 4-ethoxyaniline is strongly electron-donating, making the free amine highly susceptible to unwanted oxidation. Protecting the amine via acylation not only passivates it but intentionally installs the 3-carbon aliphatic chain (propionyl group) that will eventually become the C3-methyl group of the quinoline ring[2].
Protocol:
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Charge a dry, argon-purged reaction vessel with 4-ethoxyaniline (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.
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Add triethylamine (Et₃N, 1.2 equiv) and cool the mixture to 0 °C using an ice bath.
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Add propionyl chloride (1.1 equiv) dropwise over 30 minutes to control the exothermic reaction.
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Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Validation: Complete consumption of starting material via TLC (Hexanes/EtOAc 3:1).
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Workup: Quench with 1M aqueous HCl to remove unreacted amine and Et₃N. Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-ethoxyphenyl)propionamide as a crystalline solid.
Step 2: Vilsmeier-Haack-Type Cyclization (Meth-Cohn Synthesis)
Causality & Logic: The Meth-Cohn synthesis is an elegant method for constructing 2-chloroquinolines directly from acetanilides[6]. In this system, N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate the highly electrophilic Vilsmeier reagent. The alpha-carbon of the propionamide attacks this reagent, incorporating the DMF carbon as the C4 position of the quinoline. Subsequent intramolecular electrophilic aromatic substitution occurs ortho to the amide nitrogen. Because the starting aniline is para-substituted (ethoxy), both ortho positions are equivalent, ensuring a single regiochemical outcome: the 6-ethoxy isomer[4].
Logical sequence of the Meth-Cohn cyclization constructing the quinoline core.
Protocol:
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In a dry flask under argon, cool anhydrous DMF (4.0 equiv) to 0 °C.
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Add POCl₃ (7.0 equiv) dropwise. Stir for 30 minutes at 0 °C to fully generate the Vilsmeier reagent.
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Add N-(4-ethoxyphenyl)propionamide (1.0 equiv) portion-wise.
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Heat the mixture to 90 °C for 12 hours. Validation: LC-MS shows the disappearance of the amide mass and the appearance of the [M+H]+ peak for the chloroquinoline.
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Workup: Cool the mixture to RT and pour it slowly over crushed ice with vigorous stirring. Neutralize carefully with saturated aqueous sodium acetate. Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2-Chloro-6-ethoxy-3-methylquinoline .
Step 3: Buchwald-Hartwig Amination & Hydrochloride Salt Formation
Causality & Logic: 2-Chloroquinolines are notoriously resistant to standard nucleophilic aromatic substitution (S_NAr) with ammonia[7]. To circumvent the need for high-pressure autoclaves, we utilize a Palladium-catalyzed Buchwald-Hartwig amination[5]. LiHMDS acts as a highly nucleophilic, sterically tunable ammonia surrogate[3]. Once the C-N bond is formed, the bis(trimethylsilyl) protected intermediate is exposed to anhydrous HCl. This achieves two goals simultaneously: it quantitatively cleaves the TMS groups and precipitates the target molecule as a highly pure, stable hydrochloride salt.
Protocol:
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Inside a nitrogen-filled glovebox, charge a Schlenk flask with 2-Chloro-6-ethoxy-3-methylquinoline (1.0 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos ligand (4 mol%).
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Add anhydrous Toluene to achieve a 0.2 M concentration, followed by LiHMDS (1.0 M in THF, 1.5 equiv).
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Seal the flask, remove from the glovebox, and heat at 80 °C for 6 hours. Validation: Aliquot analysis by GC-MS confirms complete conversion to the silylated intermediate.
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Workup & Salt Formation: Cool the reaction to RT, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.
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Dissolve the crude residue in anhydrous ethanol (0.1 M). Cool to 0 °C and slowly bubble anhydrous HCl gas into the solution (or add a 4M HCl in dioxane solution) until the pH reaches 1-2.
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Stir for 1 hour at 0 °C. The target compound, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride , will precipitate as a crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields for the self-validating synthetic system:
| Step | Transformation | Key Reagents & Catalysts | Solvent | Temp / Time | Expected Yield |
| 1 | N-Acylation | Propionyl chloride, Et₃N | DCM | 0 °C → RT / 2 h | 92 - 95% |
| 2 | Meth-Cohn Cyclization | POCl₃ (7 eq), DMF (4 eq) | Neat (DMF acts as solvent) | 90 °C / 12 h | 75 - 82% |
| 3a | Pd-Catalyzed Amination | LiHMDS, Pd₂(dba)₃, BrettPhos | Toluene / THF | 80 °C / 6 h | >95% (Conversion) |
| 3b | Deprotection & Salt | Anhydrous HCl(g) | Ethanol | 0 °C / 1 h | 85 - 88% (Over 2 steps) |
References
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abcr Gute Chemie: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride - abcr.com. 1
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A versatile new synthesis of quinolines and related fused pyridines. Part II. - researcher.life.2
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The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier Method - clockss.org. 4
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline - PubMed/NIH. 3
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Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC/NIH.5
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Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions - ACS Publications. 7
Sources
- 1. AB293546 | CAS 1171754-83-8 – abcr Gute Chemie [abcr.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
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